molecular formula C22H25N5O3S B2954876 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1203170-30-2

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2954876
CAS No.: 1203170-30-2
M. Wt: 439.53
InChI Key: IHLDDHCECZBUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic compound that features a naphthalene sulfonyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps:

    Formation of Naphthalen-2-ylsulfonyl Chloride: Naphthalene is sulfonated using chlorosulfonic acid to form naphthalen-2-ylsulfonyl chloride.

    Reaction with Piperazine: The naphthalen-2-ylsulfonyl chloride is then reacted with piperazine to form 4-(Naphthalen-2-ylsulfonyl)piperazine.

    Formation of Pyrimidine Intermediate: A pyrimidine derivative is synthesized separately, often involving the reaction of appropriate amines with pyrimidine-4-carboxylic acid.

    Coupling Reaction: The 4-(Naphthalen-2-ylsulfonyl)piperazine is coupled with the pyrimidine derivative under suitable conditions to form the desired compound.

    Morpholine Addition: Finally, morpholine is introduced to the reaction mixture to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Sulfinyl or sulfhydryl derivatives.

    Substitution: Various substituted piperazine or pyrimidine derivatives.

Scientific Research Applications

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(4-(Naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

4-[6-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c28-31(29,20-6-5-18-3-1-2-4-19(18)15-20)27-9-7-25(8-10-27)21-16-22(24-17-23-21)26-11-13-30-14-12-26/h1-6,15-17H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLDDHCECZBUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.